3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN6O/c24-18-3-1-2-17(14-18)23(31)26-19-6-4-15(5-7-19)20-8-9-21-27-28-22(30(21)29-20)16-10-12-25-13-11-16/h1-14H,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIAUDUOHHKICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridazine Ring: The synthesis begins with the preparation of the pyridazine ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents.
Introduction of the Triazole Moiety: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and nitriles or other suitable precursors.
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reactions: The final step involves coupling the fluorinated triazolo-pyridazine intermediate with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and triazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Coupling Reagents: EDCI, DCC
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups.
Scientific Research Applications
3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets. The triazolo-pyridazine moiety is known to interact with kinase enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation, reduction of inflammation, and antiviral effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine-6-yl]phenyl}benzamide
- 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-6-yl]phenyl}benzamide
- 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b]pyridine-6-yl]phenyl}benzamide
Uniqueness
The uniqueness of 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, while the triazolo-pyridazine moiety provides a unique interaction profile with molecular targets. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide represents a novel addition to the class of triazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole moiety fused with a pyridazine ring, which is known for its role in enhancing biological activity through various mechanisms.
Antimicrobial Activity
- Antibacterial Properties : Triazole derivatives have been shown to exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to our target have demonstrated minimum inhibitory concentrations (MIC) ranging from against Staphylococcus aureus and Escherichia coli . The incorporation of the triazole ring is believed to enhance interaction with bacterial enzymes, leading to increased efficacy.
- Antifungal Activity : The antifungal potential of triazoles is well-documented. Compounds containing the 1,2,4-triazole scaffold have displayed potent activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values significantly lower than conventional antifungal agents like fluconazole .
Anticancer Activity
Research indicates that triazole derivatives can act as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer metabolism or proliferation. For example, certain triazolo-pyridazine derivatives have shown promise in inhibiting MET kinase, which is implicated in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and bioavailability.
- Triazole Ring : This moiety contributes to the compound's ability to interact with biological targets due to its planar structure and hydrogen bonding capabilities.
- Pyridazine Linkage : This enhances the compound's binding affinity for various enzymes and receptors involved in disease pathways.
Study on Antibacterial Efficacy
In a study conducted by Barbuceanu et al., a series of triazoles were synthesized and tested against S. aureus and other Gram-positive bacteria. One compound exhibited an MIC of , indicating strong antibacterial potential .
Evaluation Against Cancer Cell Lines
A recent investigation into triazolo-pyridazine compounds revealed that they could effectively inhibit cancer cell proliferation in vitro. The study highlighted that modifications to the phenyl ring significantly increased cytotoxicity against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
